Bis(pentamethylcyclopentadienyl)iron(II), 97%
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Overview
Description
Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is a chemical compound with the formula Fe(C₅(CH₃)₅)₂. It is a sandwich compound, where an iron(II) cation is coordinated between two pentamethylcyclopentadienyl anions. This compound is known for its stability and unique redox properties, making it a valuable reagent in various chemical applications .
Preparation Methods
Bis(pentamethylcyclopentadienyl)iron(II) is typically synthesized through the reaction of pentamethylcyclopentadiene with iron(II) chloride. The reaction proceeds as follows: [ 2 \text{Li(C}_5\text{Me}_5) + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{Me}_5)_2 + 2 \text{LiCl} ] The product can be purified by sublimation . Industrial production methods are similar, involving the same basic reaction but scaled up for larger quantities.
Chemical Reactions Analysis
Bis(pentamethylcyclopentadienyl)iron(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decamethylferrocenium cation.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands
Common reagents and conditions used in these reactions include strong oxidizing agents like antimony pentafluoride for oxidation and lithium reagents for substitution reactions. Major products formed from these reactions include decamethylferrocenium salts and various substituted derivatives .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)iron(II) has several scientific research applications:
Chemistry: It is used as a redox standard in voltammetric and amperometric titrations.
Biology: It is employed in the functionalization of biomolecules.
Medicine: It is explored for its potential in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as high-purity graphene
Mechanism of Action
The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects involves its ability to donate electrons. The iron(II) center can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .
Comparison with Similar Compounds
Bis(pentamethylcyclopentadienyl)iron(II) is unique compared to other similar compounds due to its high stability and strong electron-donating properties. Similar compounds include:
Ferrocene: Fe(C₅H₅)₂, which has hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)cobalt(II): Co(C₅(CH₃)₅)₂, which has cobalt instead of iron.
Bis(pentamethylcyclopentadienyl)nickel(II): Ni(C₅(CH₃)₅)₂, which has nickel instead of iron
These compounds share similar sandwich structures but differ in their redox potentials and reactivity due to the different central metal atoms.
Properties
Molecular Formula |
C20H30Fe |
---|---|
Molecular Weight |
326.3 g/mol |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
InChI Key |
OZHNSXNGSKKWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Fe] |
Origin of Product |
United States |
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